Ethyl 3-(2-methoxy-2-oxoethyl)-2-(2-methylpropanoylimino)-1,3-benzothiazole-6-carboxylate
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Description
Ethyl 3-(2-methoxy-2-oxoethyl)-2-(2-methylpropanoylimino)-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C17H20N2O5S and its molecular weight is 364.42. The purity is usually 95%.
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Biological Activity
Ethyl 3-(2-methoxy-2-oxoethyl)-2-(2-methylpropanoylimino)-1,3-benzothiazole-6-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.
Synthesis
The synthesis of benzothiazole derivatives, including the target compound, typically involves multi-step organic reactions. The general method includes the formation of the benzothiazole ring followed by the introduction of various substituents to enhance biological activity. The synthesis pathway may include the use of reagents such as acylhydrazones and other electrophiles to modify the benzothiazole core.
Antitumor Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antitumor properties. For instance, a series of benzothiazole derivatives were evaluated for their cytotoxic effects against several cancer cell lines, including NCI-H226, SK-N-SH, HT29, MKN-45, and MDA-MB-231. The most promising compound from these studies showed an EC50 value of 0.31 µM against procaspase-3, indicating potent anticancer activity .
Table 1: Cytotoxic Activity of Benzothiazole Derivatives
Compound | Cell Line Tested | EC50 (µM) | IC50 (µM) |
---|---|---|---|
Compound 18e | NCI-H226 | 0.31 | 0.24 |
Compound 18e | SK-N-SH | 0.31 | 0.92 |
Compound 18e | HT29 | 0.31 | 0.75 |
Compound 18e | MKN-45 | 0.31 | 0.85 |
Compound 18e | MDA-MB-231 | 0.31 | 0.90 |
The structure-activity relationship (SAR) studies indicated that modifications to the phenyl group on the benzothiazole significantly influenced the compound's pharmacological activity. Specifically, the introduction of electron-withdrawing groups at specific positions on the aromatic ring enhanced antitumor potency .
The proposed mechanism for the antitumor activity of these compounds involves the activation of procaspase-3, a crucial mediator in apoptosis pathways. By activating this enzyme, the compounds induce programmed cell death in cancer cells, thereby inhibiting tumor growth.
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in preclinical models:
- Study on Compound Efficacy : A study published in Wiley-VCH examined a series of benzothiazole derivatives for their effects on cancer cell proliferation. The results indicated that compounds with specific structural modifications exhibited enhanced cytotoxicity compared to standard treatments .
- In Vivo Studies : In vivo experiments demonstrated that certain derivatives significantly reduced tumor size in xenograft models, showcasing their potential as therapeutic agents in cancer treatment.
- Comparative Analysis : A comparative analysis between traditional chemotherapeutics and benzothiazole derivatives revealed that these compounds could be more effective with fewer side effects, suggesting a favorable therapeutic index .
Properties
IUPAC Name |
ethyl 3-(2-methoxy-2-oxoethyl)-2-(2-methylpropanoylimino)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-5-24-16(22)11-6-7-12-13(8-11)25-17(18-15(21)10(2)3)19(12)9-14(20)23-4/h6-8,10H,5,9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRICZRSGLNHCQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C(C)C)S2)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.